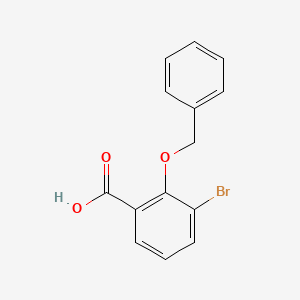

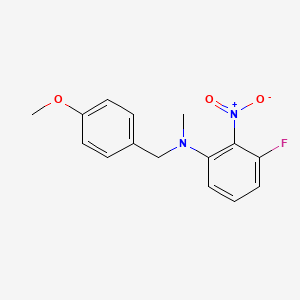

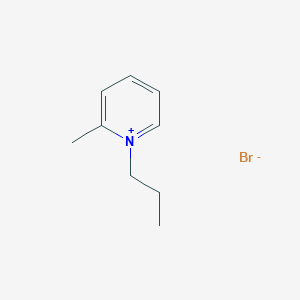

![molecular formula C9H19NO3 B6331539 Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine CAS No. 1240570-66-4](/img/structure/B6331539.png)

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

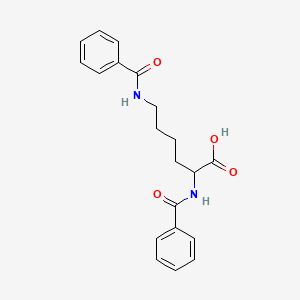

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is 189.13649347 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization and UV Lithography

Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine has been utilized in the synthesis of photo-patternable cross-linked epoxy systems containing photodegradable carbonate units. Such systems are applied in deep UV lithography, where the oxirane groups react with carboxylic acid in the polymer to generate a cross-linked epoxy film. The presence of anthracene groups enhances the system's reflective index and absorption at 248 nm, making it suitable for patternable bottom antireflective coating materials in deep UV lithography applications (Huh et al., 2009).

Coordination Chemistry and Magnetism

The compound has also been integrated into the synthesis and characterization of manganese(II) complexes, exhibiting diverse structural and magnetic properties. Such complexes demonstrate various coordination geometries and magnetic interactions, highlighting the compound's role in the development of materials with potential applications in magnetism and catalysis (Wu et al., 2004).

Plant Growth Regulation

Another unique application involves the synthesis of cyclic bis-quaternary salts of ammonia from phthalic acid, where Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine serves as a precursor. These salts have been tested for their efficacy as plant growth regulators on rice, showcasing the compound's potential in agricultural chemistry (Bangar & Sharma, 2009).

Corrosion Inhibition

Research also explores the synthesis and characterization of aromatic epoxy monomers, including Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine, for their application as corrosion inhibitors in carbon steel. These studies demonstrate the compound's efficacy in protecting metals from corrosion, especially in acidic environments (Dagdag et al., 2019).

Epoxy Polymers and Thermal Stability

The compound has contributed to the development of thermally stable epoxy polymers from new tetraglycidyl amine-based resin. The synthesis and characterization of these polymers reveal an excellent combination of flexibility and thermal stability, indicating potential applications in high-performance materials (Siddiqi et al., 2018).

Mechanism of Action

Target of Action

Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is primarily involved in the synthesis of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Mode of Action

The compound acts through a ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . The reaction is metal- and solvent-free, mediated by acetic acid . This protocol can be used for the introduction of amines in natural products during late-stage transformations .

Biochemical Pathways

The compound is involved in the biochemical pathway of β-amino alcohol synthesis . The direct aminolysis of epoxides usually suffers from lower yields and requires the use of excess amine, long reaction times, and hazardous solvents because of the low nucleophilicity of the amines . The process involving bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine overcomes these challenges, providing a more efficient and environmentally friendly method .

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability

Result of Action

The result of the action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are crucial in the synthesis of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Action Environment

The action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors. For instance, the reaction is carried out under metal- and solvent-free conditions . This makes the process environmentally friendly and reduces the need for hazardous solvents . Additionally, the compound is a water-soluble epoxy , which suggests that it may be stable and effective in aqueous environments .

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAHRIUCEWCCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.